2-Fluoro-5-nitrobenzenesulfonyl fluoride
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Overview
Description
2-Fluoro-5-nitrobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3F2NO4S and a molecular weight of 223.16 g/mol. This compound is widely used in various scientific experiments and has significant applications in organic synthesis, chemical biology, drug discovery, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfonyl fluorides, including 2-Fluoro-5-nitrobenzenesulfonyl fluoride, often involves the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Direct fluorosulfonylation using FSO2-containing reagents represents a concise and effective approach for C–SO2F bond formation .
Industrial Production Methods
Industrial production methods for sulfonyl fluorides typically involve the use of sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF . These reagents are widely utilized as synthetic equivalents of electrophilic “FSO2+” synthons to access sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitrobenzenesulfonyl fluoride undergoes various types of reactions, including oxidation, reduction, and substitution . The compound is known to participate in reactions involving fluorosulfonyl radicals, which are highly active and challenging to generate .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl fluoride gas (SO2F2), FDIT, and AISF . The reaction conditions often involve the use of electrophilic fluorination agents and anodic oxidative fluorination .
Major Products Formed
The major products formed from the reactions of this compound include various functionalized sulfonyl fluorides, which are prevalent structural units found in biologically active molecules and versatile synthetic intermediates .
Scientific Research Applications
2-Fluoro-5-nitrobenzenesulfonyl fluoride has widespread applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of functionalized sulfonyl fluorides.
Biology: Employed in chemical biology for the study of biological processes involving sulfonyl fluorides.
Medicine: Utilized in drug discovery for the development of biologically active molecules.
Industry: Applied in materials science for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitrobenzenesulfonyl fluoride involves the generation of fluorosulfonyl radicals, which participate in various chemical reactions . The compound exerts its effects through the formation of C–SO2F bonds, which are crucial for its reactivity and stability . The molecular targets and pathways involved include the activation of sulfonamides and the deoxygenation of sulfonic acids .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoro-5-nitrobenzenesulfonyl fluoride include other sulfonyl fluorides such as:
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and stability compared to other sulfonyl fluorides . Its ability to participate in direct fluorosulfonylation reactions makes it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
2-fluoro-5-nitrobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJZFEILALSXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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